(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol
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Overview
Description
(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a chiral reducing agent. For example, the ketone can be reduced using a chiral borane complex in the presence of a suitable solvent such as tetrahydrofuran (THF) under controlled temperature conditions.
Another approach involves the asymmetric hydrogenation of the corresponding unsaturated precursor using a chiral catalyst. This method typically requires the use of a transition metal catalyst such as rhodium or ruthenium, along with a chiral ligand to induce enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, and other common reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol depends on its specific application. In medicinal chemistry, it may act as a chiral ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chiral center allows for enantioselective interactions with biological molecules, which can lead to specific therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol: The enantiomer of the compound with opposite chirality.
- (3S)-3-amino-2,2-dimethyl-3-(4-methylphenyl)propan-1-ol: A similar compound with a methyl group on the phenyl ring.
- (3S)-3-amino-2,2-dimethyl-3-(4-hydroxyphenyl)propan-1-ol: A similar compound with a hydroxyl group on the phenyl ring.
Uniqueness
(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol is unique due to its specific chiral configuration and the presence of both an amino group and a hydroxyl group on the same carbon atom. This combination of functional groups and chirality makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and a useful tool in asymmetric synthesis.
Properties
IUPAC Name |
(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,8-13)10(12)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROIRYAZVQTFDW-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156406-42-7 |
Source
|
Record name | (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol >99% e.e. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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